molecular formula C19H25IOSi B6166671 tert-butyl(3-iodopropoxy)diphenylsilane CAS No. 114671-83-9

tert-butyl(3-iodopropoxy)diphenylsilane

Cat. No.: B6166671
CAS No.: 114671-83-9
M. Wt: 424.4 g/mol
InChI Key: NUQCCJCVGGTDJG-UHFFFAOYSA-N
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Description

tert-Butyl(3-iodopropoxy)diphenylsilane: is an organosilicon compound with the molecular formula C19H25IOSi. It is characterized by the presence of a tert-butyl group, an iodopropoxy group, and two phenyl groups attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl(3-iodopropoxy)diphenylsilane typically involves the reaction of diphenylsilane with tert-butyl(3-iodopropoxy)chlorosilane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(3-iodopropoxy)diphenylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives.

    Oxidation Reactions: Products include silanols and siloxanes.

    Reduction Reactions: Products include propoxy derivatives.

Scientific Research Applications

Chemistry: tert-Butyl(3-iodopropoxy)diphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is particularly useful in the synthesis of silane-based bioconjugates .

Medicine: Its unique structural features make it a valuable building block for drug discovery .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new catalysts and surface coatings .

Mechanism of Action

The mechanism of action of tert-butyl(3-iodopropoxy)diphenylsilane involves its ability to undergo various chemical transformations. The iodopropoxy group can participate in nucleophilic substitution reactions, while the phenyl groups provide stability to the silicon center. The tert-butyl group enhances the compound’s solubility and reactivity. These features make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

  • tert-Butyl(3-chloropropoxy)diphenylsilane
  • tert-Butyl(3-bromopropoxy)diphenylsilane
  • tert-Butyl(3-fluoropropoxy)diphenylsilane

Comparison: tert-Butyl(3-iodopropoxy)diphenylsilane is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its chloro, bromo, and fluoro analogs. The iodine atom is a better leaving group, facilitating various nucleophilic substitution reactions. Additionally, the compound’s structural features provide enhanced stability and reactivity, making it a valuable reagent in organic synthesis .

Properties

CAS No.

114671-83-9

Molecular Formula

C19H25IOSi

Molecular Weight

424.4 g/mol

IUPAC Name

tert-butyl-(3-iodopropoxy)-diphenylsilane

InChI

InChI=1S/C19H25IOSi/c1-19(2,3)22(21-16-10-15-20,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3

InChI Key

NUQCCJCVGGTDJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCI

Purity

95

Origin of Product

United States

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